[(Azetidin-2-yl)methyl]diethylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C8H18N2/c1-3-10(4-2)7-8-5-6-9-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
KBDMEELYXYCYMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CCN1 |
Origin of Product |
United States |
Structural Modifications and Derivatization Strategies for Azetidin 2 Yl Methyl Diethylamine Analogs
Functionalization of the Azetidine (B1206935) Ring
The four-membered azetidine ring serves as a conformationally restricted yet chemically accessible framework. enamine.netnih.gov Modifications can be introduced at the carbon atoms (C-2 and C-3) or the nitrogen atom, allowing for fine-tuning of the molecule's steric and electronic properties.
Substitutions at C-2 and C-3 Positions
The parent structure, azetidine-2-carboxylic acid, is a key starting material for many derivatization strategies. mdpi.comwikipedia.orgnih.gov Its C-2 and C-3 positions are primary targets for introducing chemical diversity.
C-2 Substitution: The α-carbon (C-2) of azetidine-2-carboxylic acid esters can be functionalized through base-promoted alkylation. Research has shown that using diastereomerically pure borane (B79455) complexes of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters significantly improves both the yield and diastereoselectivity of α-alkylation. nih.gov For instance, treating the tert-butyl ester borane complex with lithium bis(trimethylsilyl)amide (LiHMDS) followed by benzyl (B1604629) bromide results in the α-benzylated product in 90% yield with high diastereomeric purity. nih.gov This method provides a reliable route to optically active α-substituted azetidine-2-carboxylic acid esters. nih.gov
C-3 Substitution: A variety of substituents can be introduced at the C-3 position. Enantiopure L-azetidine-2-carboxylic acid and its (3R)-phenyl, (3R)-naphthyl, and (3S)-isopropyl analogs have been prepared via a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov Another approach involves synthesizing analogs with heteroatom-containing side chains at the C-3 position by modifying 1-(9-phenylfluoren-9-yl)-3-allyl-azetidine-2-carboxylic acid tert-butyl ester. acs.org Furthermore, functionalized 3-substituted 3-(acetoxymethyl)azetidines can be synthesized through an aza-Michael addition of various NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.gov This strategy has been used to introduce moieties like pyrazole (B372694) to the C-3 position. mdpi.com
Table 1: Examples of C-2 and C-3 Substitutions on the Azetidine Ring
| Position | Substituent | Synthetic Precursor/Method | Reference(s) |
| C-2 | Benzyl | Base-promoted α-alkylation of a borane-complexed azetidine-2-carboxylate | nih.gov |
| C-3 | Phenyl | Zinc-mediated asymmetric addition to a glyoxylic acid oxime derivative | nih.gov |
| C-3 | Naphthyl | Zinc-mediated asymmetric addition to a glyoxylic acid oxime derivative | nih.gov |
| C-3 | Isopropyl | Zinc-mediated asymmetric addition to a glyoxylic acid oxime derivative | nih.gov |
| C-3 | Pyrazol-1-yl | Aza-Michael addition of pyrazole to methyl (N-Boc-azetidin-3-ylidene)acetate | mdpi.com |
| C-3 | Ethylidene | Rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone | acs.org |
Nitrogen Functionalization (e.g., N-Substituted Azetidines, N-Arene Sulfonyl Azetidines)
The nitrogen atom of the azetidine ring is a key handle for derivatization, allowing for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties. The synthesis of NH-azetidines, where the nitrogen is unsubstituted, is a valuable strategy as it provides a versatile precursor for subsequent functionalization. technologynetworks.com
N-Alkylation and N-Arylation: The secondary amine of the azetidine ring can be readily alkylated. For example, N-alkylation with allyl bromide has been used to install a handle for ring-closing metathesis to form fused ring systems. nih.gov Copper-catalyzed N-arylation provides a route to N-aryl-2-cyanoazetidines, which are precursors to various functionalized azetidines. organic-chemistry.org
N-Sulfonylation: The nitrogen can be protected or functionalized with sulfonyl groups, such as a tosyl (Ts) or nosyl (Ns) group. nih.gov N-arenesulfonylazetidines can be prepared in a one-pot reaction from 1-arenesulfonylaziridines and dimethylsulfoxonium methylide. organic-chemistry.org N-tosyl diazoketones have been used in copper-catalyzed reactions to form 2,4-disubstituted azetidine-3-ones. acs.org These sulfonylated derivatives are often stable intermediates in multi-step syntheses.
Table 2: Examples of Nitrogen Functionalization Strategies
| Functional Group | Reagents/Method | Purpose/Outcome | Reference(s) |
| Allyl | Allyl bromide | Introduction of a handle for ring-closing metathesis | nih.gov |
| Aryl | Copper-catalyzed N-arylation | Synthesis of N-aryl azetidine precursors | organic-chemistry.org |
| o-Nitrobenzenesulfonyl (Nosyl) | o-Nitrobenzenesulfonyl chloride | Protection/activation for further reactions | nih.gov |
| Arenesulfonyl | Dimethylsulfoxonium methylide on arenesulfonylaziridines | One-pot synthesis of N-arenesulfonylazetidines | organic-chemistry.org |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Nitrogen protection, activation for ring-opening | nih.gov |
Modifications of the Side Chain (Diethylamine Group)
The synthesis of [(Azetidin-2-yl)methyl]diethylamine analogs with varied side chains typically proceeds through a common intermediate, such as azetidine-2-carboxylic acid or (azetidin-2-yl)methanamine. The carboxylic acid can be coupled with a desired amine to form an amide, which is then reduced to the target tertiary amine. Alternatively, the primary amine can undergo reductive amination or direct alkylation.
Variations in Alkyl Chain Length and Branching (e.g., methylamine, methyl(propan-2-yl)amine)
Varying the N-alkyl substituents on the side chain can significantly impact the molecule's properties. A general and powerful method involves the transformation of a carboxylic acid to an N-methylamine via a one-pot Curtius rearrangement and borrowing hydrogen methodology using methanol (B129727) as the carbon source. rsc.org This approach can be adapted to synthesize a range of N-alkylated amines. For simpler variations, classical reductive amination of (azetidin-2-yl)methanamine with different aldehydes or ketones is a direct route. nih.gov For example, reaction with formaldehyde (B43269) would yield the dimethylamine (B145610) analog, while reaction with acetone (B3395972) would yield the di-isopropylamine analog after reduction.
Introduction of Diverse Amine Functionalities (e.g., dimethylamine, piperidine (B6355638), morpholine)
A wide array of amine functionalities can be incorporated into the side chain, including acyclic and cyclic secondary amines. The most straightforward synthetic pathway involves the initial formation of an azetidine-2-carboxamide (B111606) by coupling azetidine-2-carboxylic acid with the amine of choice (e.g., dimethylamine, piperidine, morpholine). uni.lunih.gov The resulting amide is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃), to yield the final tertiary amine. This two-step sequence allows for the systematic introduction of diverse amine head groups, a common strategy in medicinal chemistry to explore structure-activity relationships and optimize properties like solubility and receptor binding. nih.gov
Table 3: Synthesis of Side Chain Analogs via Amide Reduction
| Amine Reagent | Intermediate Amide | Final Amine Side Chain |
| Methylamine | N-methylazetidine-2-carboxamide | -CH₂-NH(CH₃) |
| Dimethylamine | N,N-dimethylazetidine-2-carboxamide | -CH₂-N(CH₃)₂ |
| Methyl(propan-2-yl)amine | N-methyl-N-(propan-2-yl)azetidine-2-carboxamide | -CH₂-N(CH₃)(CH(CH₃)₂) |
| Piperidine | (Azetidin-2-yl)(piperidin-1-yl)methanone | -CH₂-(1-piperidinyl) |
| Morpholine | (Azetidin-2-yl)(morpholino)methanone | -CH₂-(4-morpholinyl) |
Hybrid Molecule Design Incorporating Azetidine Scaffolds
The azetidine ring is increasingly used as a rigid scaffold to construct complex, hybrid molecules for applications in medicinal chemistry and materials science. nih.govlifechemicals.comresearchgate.net Its defined three-dimensional structure makes it an attractive building block for presenting appended functionalities in specific spatial orientations. enamine.net
Researchers have successfully integrated azetidine scaffolds into larger molecular frameworks. One strategy involves creating fused-ring systems. For example, an azetidine core has been used to access a tetrahydroquinoline system via an intramolecular Buchwald/Hartwig cross-coupling reaction. nih.gov In another instance, ring-closing metathesis was employed to fuse an azetidine to an eight-membered ring. nih.gov
Azetidines are also combined with other heterocyclic pharmacophores. A simple and efficient route has been developed for preparing new heterocyclic amino acid derivatives by coupling azetidines with pyrazoles, imidazoles, and other aromatic heterocycles through aza-Michael addition or Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.govresearchgate.net In a different context, novel energetic materials have been synthesized by creating hybrid compounds comprising 3,3-dinitroazetidine (B175035) and furoxan scaffolds, demonstrating the utility of the azetidine core beyond pharmaceuticals. researchgate.net These examples highlight the role of the azetidine moiety as a versatile building block for creating structurally novel and functionally diverse molecules. rsc.orgtechnologynetworks.com
Integration with Other Heterocyclic Systems (e.g., Oxadiazoles, Thiazolidinones, Indoles)
The incorporation of diverse heterocyclic moieties onto the this compound framework can lead to the generation of hybrid molecules with unique pharmacological profiles. This approach leverages the established biological activities of various heterocycles to enhance or modulate the therapeutic potential of the parent compound.
Oxadiazoles:
The 1,3,4-oxadiazole (B1194373) ring is a prevalent structural motif in many biologically active compounds, known for its role as a pharmacophore and its ability to act as a bioisostere for ester and amide groups. While direct synthesis of this compound-oxadiazole conjugates is not extensively documented, general synthetic routes for 1,3,4-oxadiazoles can be adapted for this purpose. A common method involves the cyclization of hydrazide derivatives. ijpsm.com For instance, the amine functionality of the azetidine ring in a protected form of this compound could be acylated with a suitable carboxylic acid, followed by conversion to the corresponding hydrazide. This intermediate could then be cyclized with various reagents to form the 1,3,4-oxadiazole ring.
A plausible synthetic strategy could involve the reaction of a protected azetidine-2-carboxylic acid with a hydrazine (B178648) to form a hydrazide, which is then elaborated into the oxadiazole ring before deprotection and reductive amination to introduce the diethylaminomethyl side chain.
Thiazolidinones:
Thiazolidin-4-ones are another important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netnih.gov The synthesis of thiazolidinone derivatives often involves the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid, such as thioglycolic acid. researchgate.net
To integrate a thiazolidinone moiety with this compound, one could envision a multi-step synthesis. This might start with the formation of a Schiff base from a protected azetidine-2-carboxaldehyde and a primary amine. Subsequent reaction of this imine with thioglycolic acid would yield the thiazolidinone-azetidine hybrid. The final step would involve the deprotection of the azetidine nitrogen and the introduction of the diethylaminomethyl group.
Indoles:
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with diverse pharmacological actions. nih.gov The coupling of an indole moiety to the this compound core can be achieved through various synthetic strategies. One potential approach is the Mannich-type reaction, where a suitable indole derivative, formaldehyde, and the secondary amine of this compound could react to form a new carbon-carbon bond, linking the two heterocyclic systems.
Alternatively, palladium-catalyzed cross-coupling reactions could be employed. For example, a halogenated indole derivative could be coupled with a protected azetidin-2-yl-boronic acid or ester, followed by functional group manipulation to install the diethylaminomethyl side chain. The close structural relationship between the indole ring and the adenosyl moiety of S-adenosyl methionine (SAM) has prompted the exploration of indole derivatives as potential inhibitors of SAM-dependent methyltransferases. nih.gov
Table 1: Potential Synthetic Strategies for Heterocyclic Integration
| Heterocycle | General Synthetic Approach | Potential Application to this compound |
| Oxadiazole | Cyclization of hydrazides | Acylation of the azetidine nitrogen followed by hydrazide formation and cyclization. |
| Thiazolidinone | Cyclocondensation of a Schiff base with thioglycolic acid | Formation of a Schiff base from a protected azetidine-2-carboxaldehyde, followed by cyclization. |
| Indole | Mannich reaction or cross-coupling reactions | Reaction of an indole derivative with formaldehyde and the azetidine amine, or Pd-catalyzed coupling. |
Formation of Condensed Ring Systems (e.g., Bicyclic Azetidines)
The construction of fused or bridged bicyclic systems containing the azetidine ring can significantly impact the conformational rigidity and, consequently, the biological activity of the resulting molecules. These condensed ring systems are of great interest in the design of novel therapeutic agents.
The synthesis of bicyclic azetidines often relies on intramolecular cyclization reactions. bas.bg For instance, a suitably functionalized derivative of this compound could undergo an intramolecular nucleophilic substitution or a ring-closing metathesis reaction to form a second ring fused to the azetidine core.
One general strategy involves the intramolecular cyclization of β-aminonitriles under acidic conditions, which has been shown to produce trans-azetidin-2-imines stereoselectively. bas.bg While not directly involving this compound, this methodology highlights a potential pathway for forming a fused ring system. Another approach is the synthesis of bicyclic 2-azetidinones, which can serve as precursors to more complex bicyclic azetidine derivatives. researchgate.net
Furthermore, the synthesis of chlorinated bicyclic C-fused tetrahydrofuro[3,2-c]azetidin-2-ones has been achieved through a Staudinger reaction followed by a radical cyclization. nih.gov This demonstrates the feasibility of constructing fused systems containing the azetidine ring. The development of stereodivergent routes to polyhydroxylated bicyclic azetidines, such as 6-azabicyclo[3.2.0]heptane derivatives, showcases the potential for creating complex and biologically relevant iminosugar mimics from bicyclic β-lactam precursors. rsc.org
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has also been developed to access conformationally restricted aza[3.1.0]bicycles, highlighting the utility of transition-metal catalysis in the formation of fused azetidine systems. nih.gov
Table 2: Examples of Bicyclic Azetidine Systems and Synthetic Approaches
| Bicyclic System | Synthetic Strategy | Key Features |
| trans-Azetidin-2-imines | Intramolecular cyclization of anti-β-aminonitriles bas.bg | Stereocontrolled synthesis. |
| Bicyclic 2-Azetidinones | Ruthenium-catalyzed ring-closing enyne metathesis researchgate.net | Access to fused six-membered rings. |
| C-fused Tetrahydrofuro[3,2-c]azetidin-2-ones | Staudinger reaction and radical cyclization nih.gov | Formation of chlorinated bicyclic systems. |
| 6-Azabicyclo[3.2.0]heptanes | Cationic Dieckmann-type reaction and desaturation rsc.org | Stereodivergent synthesis of iminosugar mimics. |
| Aza[3.1.0]bicycles | Palladium-catalyzed intramolecular aza-Wacker-type cyclization nih.gov | Access to conformationally restricted fused systems. |
Application of Azetidin 2 Yl Methyl Diethylamine As a Chemical Building Block
Role in Fragment-Based Drug Design (FBDD) and Scaffold-Based Drug Discovery
While direct research specifically detailing the use of [(Azetidin-2-yl)methyl]diethylamine in Fragment-Based Drug Design (FBDD) is not extensively documented in publicly available literature, the azetidine (B1206935) scaffold itself is of significant interest in this field. FBDD relies on identifying small, low-complexity molecules ("fragments") that bind to a biological target. These fragments are then grown or combined to create more potent and selective leads. The rigid and three-dimensional nature of the azetidine ring present in this compound makes it an attractive core for generating fragments with well-defined vectors for chemical elaboration.
In scaffold-based drug discovery, a central molecular framework, or scaffold, is used as a template to generate a library of related compounds. The azetidine moiety serves as a bioisosteric replacement for other common rings like piperidine (B6355638) or pyrrolidine (B122466), offering a different spatial arrangement and physicochemical profile. The diethylaminomethyl side chain of this compound provides a handle for diversification, allowing chemists to explore the chemical space around the core scaffold.
Contribution to the Construction of Conformationally Restricted Molecular Libraries
The construction of molecular libraries containing conformationally restricted molecules is a key strategy in drug discovery to improve potency, selectivity, and metabolic stability. The strained four-membered ring of azetidine significantly limits the conformational freedom of molecules that incorporate it. By using this compound as a building block, chemists can introduce this conformational rigidity into a diverse set of molecules. This can lead to a higher affinity for the target protein by reducing the entropic penalty of binding.
Use in Parallel Synthesis and Combinatorial Chemistry for Compound Discovery
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large numbers of compounds for high-throughput screening. The presence of two distinct amine functionalities in this compound—the secondary amine within the azetidine ring and the tertiary amine in the side chain—makes it a highly versatile building block for these approaches. Different substituents can be introduced at the ring nitrogen, and the diethylaminomethyl group can be modified or used as a point of attachment to a solid support, facilitating the creation of large and diverse compound libraries.
Precursor for Advanced Pharmaceutical Intermediates (e.g., TAAR1 agonists)
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that has emerged as a promising target for the treatment of neuropsychiatric disorders. While direct evidence of this compound as a precursor for TAAR1 agonists is not explicitly detailed in the available literature, the structural motifs present in this compound are relevant to the development of such agents. Many known TAAR1 agonists feature an amine-containing core. The azetidine ring can serve as a key structural element in novel TAAR1 ligands, and the diethylamine (B46881) side chain can be modified to optimize receptor binding and functional activity. The synthesis of advanced pharmaceutical intermediates often involves the use of versatile building blocks like this compound to construct the desired molecular architecture.
Utilization in Polymerization Chemistry
Information regarding the specific application of this compound in polymerization chemistry is scarce in the public domain. However, bifunctional molecules containing secondary and tertiary amines can, in principle, be utilized in various polymerization reactions. For instance, the secondary amine of the azetidine ring could potentially participate in ring-opening polymerization or act as a monomer in condensation polymerization with suitable co-monomers. The tertiary amine could act as a catalytic site or a point for post-polymerization modification.
Application as Chiral Templates
This compound possesses a chiral center at the 2-position of the azetidine ring. This inherent chirality makes it a valuable building block for the synthesis of enantiomerically pure compounds. Chiral templates guide the stereochemical outcome of a chemical reaction, and the use of enantiopure this compound can allow for the asymmetric synthesis of complex molecules. This is particularly important in pharmacology, where different enantiomers of a drug can have vastly different biological activities. The synthesis of chiral azetidin-2-one (B1220530) derivatives as potential antitumor agents highlights the importance of chirality in this class of compounds.
Theoretical and Computational Chemistry Studies on Azetidine Systems and Azetidin 2 Yl Methyl Diethylamine
Quantum Chemical Investigations of Electronic Structure and Bonding in Azetidines
Quantum chemical calculations are fundamental to understanding the electronic landscape of azetidine (B1206935) rings. These studies reveal the distribution of electron density, the nature of chemical bonds, and the molecular orbitals that govern their reactivity.
The electronic structure of the azetidine ring is significantly influenced by the nitrogen heteroatom and the inherent ring strain. Computational analyses, such as those employing ab initio and density functional theory (DFT) methods, provide a detailed picture of the bonding within this four-membered ring. acs.orgsrce.hr These studies show that the C-N bonds in azetidines possess a distinct character compared to their acyclic counterparts, a feature that is critical to their chemical behavior. magtech.com.cn
Investigations into the electronic properties often involve the analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the reactivity of azetidines in various chemical reactions, including cycloadditions and nucleophilic substitutions. mit.edumit.edu For instance, in the context of the aza Paternò–Büchi reaction to form azetidines, computational studies have highlighted the importance of substituent effects on the electronic properties of the reacting species, which in turn dictates the reaction's regioselectivity. rsc.org
Conformational Analysis and Molecular Rigidity of Azetidine Scaffolds
The three-dimensional structure of azetidine and its derivatives is a key determinant of their biological activity and chemical reactivity. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the atoms in the azetidine ring and its substituents.
The azetidine ring is not planar and exhibits a puckered conformation. nih.gov The degree of this puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. nih.gov For instance, in 2-substituted azetidines, the substituent can adopt either an axial or equatorial position, and the energy difference between these conformers can be calculated using computational models. nih.gov These calculations have shown that the conformational preferences in azetidine systems can differ significantly from those in other cyclic amines like proline. nih.gov
The rigidity of the azetidine scaffold is another important characteristic. nih.gov Due to the strained four-membered ring, the conformational flexibility is more restricted compared to larger rings like pyrrolidines. rsc.org This inherent rigidity makes azetidines attractive scaffolds in medicinal chemistry, as they can hold appended functional groups in well-defined spatial orientations, potentially leading to higher binding affinity and selectivity for biological targets. nih.govacs.org Computational studies on poly(L-azetidine-2-carboxylic acid) have provided insights into the conformational properties of polymers containing this rigid heterocyclic unit. acs.org
Reaction Mechanism Elucidation via Computational Modeling for Azetidine Synthesis and Transformations
Computational modeling has become an invaluable tool for elucidating the detailed mechanisms of chemical reactions involving azetidines, from their synthesis to their subsequent transformations. These studies provide a step-by-step understanding of bond-breaking and bond-forming processes, transition state structures, and the energetics of reaction pathways.
The synthesis of azetidines can be challenging due to the strain of the four-membered ring. mit.edursc.org Computational models have been instrumental in developing and optimizing synthetic routes. For example, in the photocatalytic synthesis of azetidines from alkenes and oximes, computational screening of substrates was used to predict which pairs would react successfully, saving significant experimental effort. mit.edumit.edu Similarly, DFT calculations have been employed to understand the regioselectivity of copper-catalyzed radical cyclizations of ynamides to form azetidines, showing that the 4-exo-dig pathway is kinetically favored. nih.gov
Computational studies have also shed light on the mechanisms of azetidine transformations. For instance, the mechanism of palladium-catalyzed intramolecular C(sp³)–H amination for the synthesis of functionalized azetidines has been investigated, revealing the involvement of a Pd(IV) intermediate. rsc.org Furthermore, the mechanism of strain-release functionalization of azabicyclobutanes to form N-substituted azetidines has been supported by DFT calculations, which favor a radical chain propagation mechanism. acs.org The ring-opening reactions of azetidines, which are often driven by the release of ring strain, have also been a subject of computational investigation, helping to predict the regioselectivity of these reactions. magtech.com.cnacs.org
Molecular Dynamics Simulations for Conformational Sampling and Stability Prediction
Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and predict the stability of azetidine derivatives, including [(Azetidin-2-yl)methyl]diethylamine, over time. By simulating the motion of atoms and molecules, MD provides insights into the dynamic behavior and interactions of these compounds in different environments.
MD simulations can be used to sample a wide range of conformations that are accessible to the azetidine ring and its substituents. This is particularly important for understanding the flexibility and preferred shapes of molecules in solution, which can influence their biological activity. mdpi.comnih.gov For instance, MD simulations can reveal the equilibrium between different puckered conformations of the azetidine ring and how this equilibrium is affected by the solvent and the nature of the substituents. mdpi.com
The stability of protein-ligand complexes involving azetidine derivatives can also be assessed using MD simulations. nih.gov By simulating the complex over a period of time, it is possible to evaluate the stability of the binding mode and identify key interactions that contribute to the binding affinity. researchgate.net Parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) can be monitored during the simulation to assess the stability of the complex. nih.gov These simulations are crucial in the drug discovery process for predicting how a potential drug molecule will interact with its target protein. chemrxiv.org
In Silico Design and Virtual Screening Approaches for Azetidine Derivatives
The rational design of new molecules with desired properties is a cornerstone of modern drug discovery and materials science. In silico design and virtual screening are computational techniques that enable the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest potential for a specific application.
In silico design of azetidine derivatives involves the use of computational tools to create novel molecules with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles. researchgate.netacs.org This can involve modifying the substituents on the azetidine ring to optimize interactions with a target protein or to tune the physicochemical properties of the molecule. jmchemsci.com
Virtual screening is a powerful method for identifying promising lead compounds from large chemical databases. slideshare.netmdpi.com In the context of azetidine derivatives, this could involve docking a library of virtual azetidine-containing compounds into the active site of a target protein to predict their binding affinity and identify potential inhibitors. researchgate.netnih.gov This approach has been successfully used to identify novel inhibitors for a variety of biological targets. nih.gov The use of pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for biological activity, can further enhance the efficiency of virtual screening. nih.govnih.gov
Analysis of Strain Energy in Azetidine Ring Systems
The four-membered ring of azetidine is characterized by significant ring strain, which is a key factor governing its reactivity and thermodynamic stability. rsc.org Computational chemistry provides a powerful means to quantify this strain energy and understand its origins.
The ring strain energy (RSE) of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This moderate level of strain makes azetidines stable enough to be handled readily, yet reactive enough to participate in a variety of ring-opening and ring-expansion reactions. magtech.com.cnrsc.org
Computational methods, such as ab initio calculations, can be used to calculate the RSE of azetidines and related heterocycles. acs.org These calculations typically involve comparing the energy of the cyclic molecule to that of a suitable acyclic reference compound. srce.hruni.edu The analysis of strain energy can be further broken down into contributions from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). uni.edu Understanding the components of ring strain is crucial for predicting the reactivity of azetidines and for designing new reactions that exploit this inherent strain. rsc.orgchemrxiv.org For example, the synthesis of azetidines from azabicyclobutanes is driven by the release of the high strain energy of the bicyclic starting material. rsc.org
Medicinal Chemistry Relevance of Azetidine Derivatives: Foundational Principles and Mechanisms
Azetidine (B1206935) Ring as a Privileged Pharmacophore in Drug Design
The concept of a "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new drugs. The azetidine ring is increasingly recognized as such a scaffold due to its favorable physicochemical properties. ambeed.com
The rigid structure of the azetidine ring helps to pre-organize the conformation of a molecule, which can lead to a more favorable interaction with its biological target. This conformational constraint reduces the entropic penalty upon binding, potentially increasing the binding affinity. The four-membered ring can act as a rigid linker or introduce a specific vector for substituents, allowing for precise orientation within a binding pocket. acs.org
The nitrogen atom within the azetidine ring is a key feature, often serving as a hydrogen bond acceptor or a point for further chemical modification. technologynetworks.comsciencedaily.com The ability to synthesize azetidines with unprotected nitrogen atoms (NH-azetidines) provides flexibility for chemists to introduce a wide variety of substituents, further tuning the molecule's interaction with its target. technologynetworks.comsciencedaily.com For instance, in the development of triple reuptake inhibitors for antidepressants, the azetidine skeleton was used to rigidify the 3-aryl-3-oxypropanamine pharmacophore, leading to potent compounds. acs.org
The incorporation of an azetidine ring into a drug candidate can significantly influence its ADME properties. The strained nature of the four-membered ring, while providing rigidity, also presents a balance with metabolic stability. rsc.org Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts. rsc.org
The presence of the azetidine moiety can improve physicochemical properties such as solubility and lipophilicity, which are crucial for oral bioavailability. acs.orgnih.gov For example, in the development of STAT3 inhibitors, the azetidine scaffold allowed for a balancing of physicochemical properties while maintaining potency. acs.orgnih.gov Furthermore, the modification of the azetidine ring can be used to fine-tune the metabolic profile of a compound. In a study on spleen tyrosine kinase inhibitors, an N−SF5 azetidine derivative was shown to be a viable lipophilic bioisosteric replacement for a small sulfonamide, potentially altering its metabolic fate. acs.org
Exploration of Biological Target Interactions and Proposed Mechanisms
Azetidine derivatives have been investigated for their activity against a wide range of biological targets, demonstrating their versatility in medicinal chemistry. nih.gov
Azetidine-containing compounds have shown inhibitory activity against several important enzyme classes.
Stearoyl-CoA Delta-9 Desaturase (SCD): Azetidine derivatives have been designed as selective inhibitors of stearoyl-coenzyme A delta-9 desaturase (SCD1). wipo.int SCD1 is a key enzyme in lipid metabolism, and its inhibition is a potential therapeutic strategy for metabolic diseases like obesity and diabetes. wipo.intnih.govnih.gov
Tubulin Polymerization: The azetidin-2-one (B1220530) (β-lactam) scaffold, a close relative of azetidine, has been used to create analogues of combretastatin (B1194345) A-4, a potent tubulin polymerization inhibitor. nih.govnih.gov These compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov For example, a β-lactam analogue showed subnanomolar activity in MCF-7 breast cancer cells and significant inhibition of tubulin polymerization. nih.gov
ErbB: Azetidin-2-one derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. researchgate.net In silico studies have shown that these derivatives can have satisfactory binding to the erlotinib (B232) binding site of EGFR. researchgate.net
Bruton's Tyrosine Kinase (BTK): While not directly focused on azetidine derivatives, the broader context of kinase inhibition includes the development of inhibitors for targets like BTK. The principles of using rigid scaffolds to achieve selectivity and potency are applicable.
Azetidine derivatives have been shown to interact with various receptors, modulating their activity.
A study on a tritiated azetidine analogue of nicotine (B1678760) demonstrated its high-affinity binding to nicotinic receptors in the rat brain. nih.gov This analogue exhibited greater psychotropic potency than nicotine, suggesting that the azetidine ring contributes to a more favorable receptor interaction. nih.gov
In the context of antidepressants, tricyclic derivatives of azetidine have been synthesized and shown to act as CNS stimulants. nih.gov The most active compounds had the tricyclic ring attached to the nitrogen of the azetidine and a basic group at the 3-position. nih.gov
Azetidine derivatives have also been developed as antagonists for the free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in inflammatory responses. researchgate.net The lead compound from this series, GLPG0974, demonstrated potent inhibition of acetate-induced neutrophil migration. researchgate.net
The influence of azetidine-containing molecules extends to the modulation of ion channels.
Azetidine derivatives have been explored as novel gamma-aminobutyric acid (GABA) uptake inhibitors, targeting the GAT-1 and GAT-3 transporters. nih.govdrugbank.com By blocking the reuptake of GABA, these compounds can enhance GABAergic neurotransmission, a mechanism relevant for treating neurological disorders. The most potent inhibitors in this study were azetidin-2-ylacetic acid derivatives. nih.gov
While direct modulation of ion channels by simple azetidine derivatives is an area of ongoing research, the principle of using small molecules to alter ion channel function is well-established. For instance, studies have shown that steroid hormones can rapidly modulate ion channel activities, and the presence of a functional receptor is crucial for this effect. nih.gov This highlights the potential for designing azetidine-based molecules that could indirectly or directly influence ion channel gating and permeability.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Azetidine-Containing Compounds
The incorporation of the azetidine ring into bioactive molecules provides a unique structural scaffold that medicinal chemists leverage to fine-tune pharmacological activity and optimize physicochemical properties. nih.govresearchgate.net The strained four-membered ring imparts a degree of conformational rigidity and a specific three-dimensional geometry that can influence how a molecule interacts with its biological target. nih.govresearchgate.net Structure-activity relationship (SAR) studies explore how systematic changes to the chemical structure of these compounds affect their biological potency and efficacy. Concurrently, structure-property relationship (SPR) studies investigate how these same structural modifications impact the molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. ontosight.ai
Detailed Research Findings
Research into azetidine-containing compounds has revealed several key principles guiding their SAR and SPR. The activity of these derivatives is often highly dependent on the substitution pattern of the azetidine ring, including the position of substituents, the nature of the appended functional groups, and the stereochemistry of chiral centers. nih.govontosight.ai
Influence of Substituent Position and Nature on Biological Activity:
SAR studies on various classes of azetidine derivatives demonstrate the critical role of substituent placement. For instance, in the development of novel gamma-aminobutyric acid (GABA) uptake inhibitors, the biological activity was found to be strongly dependent on whether a carboxylic acid moiety was placed at the 2- or 3-position of the azetidine ring. researchgate.net
Azetidine-2-carboxylic acid derivatives often act as conformationally constrained analogues of L-proline, while azetidine-3-carboxylic acid derivatives can serve as mimics of β-proline. researchgate.net
In the context of GABA transporter (GAT) inhibitors, azetidin-2-ylacetic acid derivatives bearing lipophilic groups like a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed high potency at the GAT-1 transporter. nih.gov Conversely, the most potent GAT-3 inhibitor from a related series was an N-substituted azetidine-3-carboxylic acid derivative. nih.gov This highlights how the substituent position on the azetidine ring can dictate selectivity for different biological targets.
The nature of the substituents is equally crucial. In a series of dipeptide inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl group at the N-terminus of the azetidine-containing dipeptide was found to be an absolute requirement for antiviral activity. nih.gov Similarly, the C-terminal side-chain and substituents on the C-carboxamide group significantly influenced potency. nih.gov
Stereochemistry and Conformational Constraints:
The rigid structure of the azetidine ring can pre-organize appended substituents into specific spatial orientations, which can be critical for binding to a target protein. nih.gov The stereochemistry at chiral centers on the azetidine ring can have a profound impact on biological activity. ontosight.ai For example, in the development of STAT3 inhibitors, progression from a proline linker to an azetidine linker led to more potent compounds, and the specific stereochemistry of the azetidine derivatives was a key factor in their ability to disrupt STAT3 DNA-binding activity. acs.org The conformational restriction imposed by the azetidine ring can induce specific secondary structures, such as a γ-type reverse turn in dipeptide derivatives, which appears to be influential for their biological activity. nih.gov
Impact on Physicochemical Properties (SPR):
The azetidine scaffold is increasingly utilized to modulate the physicochemical properties of drug candidates. researchgate.net Its introduction can lead to several desirable effects:
Improved Solubility and Reduced Lipophilicity: Compared to larger, more lipophilic rings like piperidine (B6355638) or pyrrolidine (B122466), the compact and polar nature of the azetidine ring can decrease lipophilicity (logP) and improve aqueous solubility. researchgate.netnih.gov In a study of vesicular dopamine (B1211576) uptake inhibitors, azetidine analogues of norlobelane exhibited slightly improved water solubility compared to their corresponding piperidine and pyrrolidine counterparts. nih.gov
Increased Three-Dimensionality: The non-planar, puckered nature of the azetidine ring increases the three-dimensional (3D) character of a molecule. This can lead to improved target selectivity and reduced off-target effects by allowing for more specific and intricate interactions with the binding site of a protein.
Metabolic Stability: The azetidine ring itself is generally more resistant to oxidative metabolism compared to more flexible or electron-rich aliphatic rings. researchgate.net Furthermore, spirocyclic azetidines are reported to be poorly recognized by degradative enzymes, which can be an effective strategy to mitigate early drug clearance. enamine.net
The following data tables present findings from SAR and SPR studies on different classes of azetidine-containing compounds.
Table 1: SAR of Azetidine Derivatives as GABA Transporter (GAT) Inhibitors This table summarizes the structure-activity relationships of various azetidine derivatives and their inhibitory potency against GAT-1 and GAT-3 transporters.
| Compound/Derivative Class | Position of Acid Moiety | Lipophilic Group (R) | Target | Activity (IC₅₀) | Source |
|---|---|---|---|---|---|
| Azetidin-2-ylacetic acid derivative | 2 | 4,4-Diphenylbutenyl | GAT-1 | 2.83 µM | nih.gov |
| Azetidin-2-ylacetic acid derivative | 2 | 4,4-Bis(3-methyl-2-thienyl)butenyl | GAT-1 | 2.01 µM | nih.gov |
| 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 3 | Tris(4-methoxyphenyl)methoxy]ethyl (on N) | GAT-3 | 15.3 µM | researchgate.netnih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | 3 | 4-Methoxyphenyl | GAT-1 | 26.6 µM | nih.gov |
Table 2: SAR of Azetidine-Containing Dipeptides as HCMV Inhibitors This table illustrates the key structural requirements for the anti-HCMV activity of dipeptide analogues containing an azetidine residue.
| Structural Modification Area | Required Moiety for Activity | Observation | Source |
|---|---|---|---|
| N-Terminus | Benzyloxycarbonyl | Absolute requirement for activity. | nih.gov |
| C-Carboxamide Group | Aliphatic or no substituents | Aromatic substituents are detrimental. | nih.gov |
| C-Terminal Side-Chain | Aliphatic | Aromatic side-chains are not tolerated. | nih.gov |
Table 3: SPR of Azetidine Analogues This table highlights the influence of incorporating an azetidine ring on the physicochemical properties of bioactive compounds compared to other cyclic amines.
| Property | Observation | Example | Source |
|---|---|---|---|
| Water Solubility | Generally improved or similar compared to larger ring analogues. | Azetidine analogues of norlobelane showed slightly improved water solubility over piperidine/pyrrolidine versions. | nih.gov |
| Lipophilicity (logP) | Replacement of morpholine/piperazine with "angular" azetidines either reduced or did not affect lipophilicity. | Azetidine analogues of Sonidegib and Danofloxacin. | domainex.co.uk |
| Nitrogen Basicity | Replacement of six-membered heterocycles (morpholine, piperazine) with azetidines resulted in an increase in nitrogen basicity. | The effect was more pronounced in "linear" azetidines than "angular" ones. | domainex.co.uk |
| Metabolic Stability | Increased resistance to oxidative metabolism. | Spirocyclic azetidines are poorly recognized by degradation enzymes. | researchgate.netenamine.net |
Future Perspectives and Emerging Research Directions in Azetidine Chemistry
Development of Novel and Efficient Synthetic Methodologies for Substituted Azetidines
The synthesis of the azetidine (B1206935) ring, particularly with diverse substitution patterns, has historically been a challenge due to its inherent ring strain. researchgate.net However, recent years have witnessed a surge in the development of innovative and efficient synthetic strategies, moving beyond classical methods. These advancements are pivotal for accessing novel azetidine derivatives, including compounds like [(Azetidin-2-yl)methyl]diethylamine.
Future research will likely focus on several key areas:
Catalytic C-H Amination: Palladium-catalyzed intramolecular γ-C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This method allows for the direct conversion of readily available amine precursors into the desired heterocyclic core, often with high functional group tolerance. rsc.org Further development in this area could lead to more sustainable and atom-economical syntheses of complex azetidines.
Photochemical Cycloadditions: The use of visible light to mediate [2+2] photocycloaddition reactions between imines or oximes and alkenes is a rapidly advancing frontier. rsc.orgnih.gov These methods offer a mild and efficient route to highly functionalized azetidines that may be difficult to access through thermal methods. rsc.orgnih.gov The ability to use light as a reagent provides a green and powerful tool for synthetic chemists.
Ring-Expansion and Ring-Contraction Strategies: The transformation of more readily available heterocycles, such as aziridines (via ring expansion) or larger rings (via contraction), into the azetidine scaffold is a promising avenue. magtech.com.cn These methods can provide access to unique substitution patterns and stereochemistries.
Flow Chemistry: The application of flow chemistry to azetidine synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or precise temperature control. researchgate.net
A hypothetical synthesis of this compound could, for instance, start from a protected azetidine-2-carboxylic acid, which is then subjected to amidation with diethylamine (B46881) followed by reduction of the amide carbonyl. The development of more direct and efficient methods to construct such 2-substituted azetidines remains a key objective.
| Synthetic Methodology | Description | Potential Advantages | Key Research Findings |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of amine precursors via activation of a C(sp³)–H bond. | High functional group tolerance, atom economy. | Enables the synthesis of functionalized azetidines from readily available starting materials. rsc.org |
| Visible-Light Photocycloaddition | [2+2] cycloaddition of imines/oximes with alkenes mediated by a photocatalyst. | Mild reaction conditions, access to unique structures. | Allows for the formation of highly substituted and functionalized azetidine products. rsc.orgnih.gov |
| Ring Expansion/Contraction | Transformation of other heterocycles (e.g., aziridines) into azetidines. | Access to diverse substitution patterns and stereoisomers. | Provides alternative routes to azetidines that are not accessible through traditional cyclization methods. magtech.com.cn |
| Reduction of Azetidin-2-ones | Conversion of readily available β-lactams to the corresponding azetidines. | Utilizes a common and often commercially available starting material. | A well-established and reliable method for producing the azetidine core. acs.org |
Advanced Computational Design of Azetidine-Based Chemical Probes and Ligands
The integration of computational chemistry into the drug discovery and molecular design process has revolutionized the way scientists approach the development of new chemical entities. For azetidine-based compounds, computational tools are becoming indispensable for predicting their properties and guiding their synthesis and application.
In Silico Screening and Molecular Docking: Computational methods are being used to screen virtual libraries of azetidine derivatives for their potential to bind to specific biological targets. researchgate.netpeerscientist.comnih.gov Molecular docking studies can predict the binding mode and affinity of ligands like this compound to a target protein, thereby prioritizing compounds for synthesis and experimental testing. researchgate.netnih.gov
Predicting Reactivity and Synthetic Accessibility: Researchers are developing computational models to predict the feasibility and outcome of chemical reactions, including those for synthesizing azetidines. mit.edu This can help to identify promising substrates and reaction conditions, reducing the need for extensive empirical screening. mit.edu
ADME/Tox Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a critical aspect of drug development. Computational models can estimate these properties for novel azetidine compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. acs.org
For a molecule like this compound, computational studies could predict its conformational preferences, its potential to interact with specific biological targets (e.g., G-protein coupled receptors or ion channels, common targets for amine-containing drugs), and its likely metabolic fate.
Exploration of New Chemical Reactivities and Transformations of the Azetidine Ring
The inherent ring strain of azetidines makes them susceptible to a variety of chemical transformations, providing a gateway to a diverse range of molecular architectures. rsc.org Future research will continue to explore and exploit the unique reactivity of this four-membered ring.
Regioselective Ring-Opening Reactions: The controlled cleavage of the azetidine ring can lead to the formation of valuable acyclic or larger heterocyclic compounds. magtech.com.cnresearchgate.net The regioselectivity of these reactions is often influenced by the substituents on the ring, allowing for precise control over the final product. magtech.com.cn For this compound, ring-opening could be initiated by nucleophilic attack at either the C2 or C4 position, leading to different functionalized amine products.
Functionalization at C3 and N1: Developing methods for the selective functionalization of the C3 position and the nitrogen atom of the azetidine ring is crucial for creating diverse libraries of compounds for biological screening. researchgate.net This allows for the late-stage modification of the azetidine scaffold, a valuable strategy in medicinal chemistry. researchgate.netnih.gov
Use as a Conformational Constraint in Peptidomimetics: The rigid azetidine ring can be incorporated into peptide backbones to create conformationally constrained peptidomimetics. nih.gov This can lead to improved metabolic stability and receptor-binding affinity. researchgate.net
| Transformation Type | Description | Synthetic Utility |
| Nucleophilic Ring Opening | Cleavage of a C-N bond by a nucleophile, often activated by a Lewis acid. | Access to functionalized γ-amino alcohols, diamines, and other acyclic structures. magtech.com.cn |
| Ring Expansion | Conversion of the four-membered ring into a larger heterocycle (e.g., pyrrolidine (B122466), piperidine). | Synthesis of larger, often more complex, heterocyclic systems. researchgate.net |
| C-H Functionalization | Direct modification of C-H bonds on the azetidine ring. | Enables late-stage diversification of the azetidine scaffold. core.ac.uk |
| N-Functionalization | Modification of the nitrogen atom with various substituents. | Allows for the modulation of physicochemical properties and the introduction of new functionalities. nih.gov |
Interdisciplinary Research Integrating Azetidine Chemistry with Materials Science and Chemical Biology
The unique properties of the azetidine ring are not only of interest to synthetic and medicinal chemists but are also finding applications in broader scientific disciplines.
Materials Science: Azetidines can serve as monomers in ring-opening polymerization to produce polyamines. rsc.orgacs.orgresearchgate.net These polymers have potential applications in areas such as CO2 capture and as coatings. rsc.orgacs.org Furthermore, the incorporation of azetidine moieties into energetic materials is an active area of research, with the potential to create novel explosives and propellants with tailored properties. nih.govacs.orgbohrium.comresearchgate.net
Chemical Biology: Azetidine-containing molecules are increasingly used as chemical probes to study biological processes. nih.gov Their conformational rigidity and ability to act as bioisosteres for other cyclic systems make them valuable tools for probing protein-ligand interactions. researchgate.net The development of azetidine-based scaffolds for creating diverse compound libraries is a key strategy in modern drug discovery. nih.govlifechemicals.comnih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
